L-Cysteine S-sulfate sodium salt sesquihydrate

Description

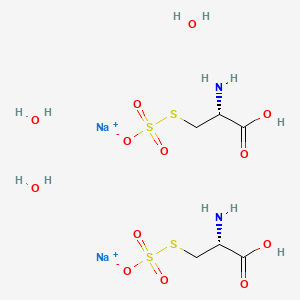

L-Cysteine S-sulfate sodium salt sesquihydrate (CAS: 150465-29-5) is a chemically modified derivative of L-cysteine, featuring a sulfate group (-SO₃H) attached to the sulfur atom of the cysteine thiol. Its empirical formula is C₃H₆NNaO₅S₂ · 1.5H₂O, and it is commonly referred to as S-Sulfocysteine or Sulfo-Cysteine . This compound is certified under TraceCERT® (Sigma-Aldrich) and EMPROVE® EXPERT (Merck) standards, meeting ISO/IEC 17025 and ISO 17034 guidelines for pharmaceutical applications . It is widely used in cell culture media to enhance the solubility and stability of cysteine and tyrosine at neutral pH and room temperature, critical for biopharmaceutical production .

Properties

IUPAC Name |

disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7NO5S2.2Na.3H2O/c2*4-2(3(5)6)1-10-11(7,8)9;;;;;/h2*2H,1,4H2,(H,5,6)(H,7,8,9);;;3*1H2/q;;2*+1;;;/p-2/t2*2-;;;;;/m00...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMBORJRXATTAL-CBAPHJFVSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)[O-].C(C(C(=O)O)N)SS(=O)(=O)[O-].O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N2Na2O13S4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fermentative Production of L-Cysteine Precursors

The biosynthesis of this compound begins with microbial production of L-cysteine, which is subsequently sulfonated. Escherichia coli and Pseudomonas species are widely engineered for L-cysteine synthesis due to their well-characterized sulfur assimilation pathways. Key steps include:

-

Overexpression of Feedback Inhibition-Insensitive Enzymes :

-

L-Serine O-acetyltransferase (SAT) and O-acetyl-L-serine sulfhydrylase (OASS-A) are modified to resist inhibition by L-cysteine. For example, a mutant SAT with a 512-fold increase in L-cysteine tolerance (IC₅₀ = 410 µM vs. 0.8 µM wild-type) enables sustained precursor synthesis.

-

Deletion of L-cysteine desulfhydrase (CD) genes (aecD in Corynebacterium glutamicum) reduces degradation, boosting extracellular L-cysteine accumulation by 290 mg/L in shake-flask cultures.

-

-

Sulfur Source Optimization :

Enzymatic Sulfonation of L-Cysteine

S-sulfocysteine, a direct precursor of L-cysteine S-sulfate, is synthesized via sulfocysteine synthase (CysM) in E. coli. Metabolic control analysis (MCA) reveals that increasing CysM activity enhances S-sulfocysteine production by 70%.

Chemical Synthesis and Crystallization

Direct Sulfonation of L-Cysteine

L-Cysteine reacts with sulfite (SO₃²⁻) under acidic conditions to form S-sulfocysteine, which is neutralized with sodium hydroxide to yield the sodium salt. The sesquihydrate form crystallizes upon slow evaporation at 4°C.

Procedure:

Yield and Purity:

-

Yield : 85–92% (dependent on sulfite excess and temperature).

Hybrid Microbial-Chemical Production Systems

Integrated Fermentation and Sulfonation

A two-stage process combines microbial L-cysteine production with chemical sulfonation:

| Stage | Parameters | Outcome |

|---|---|---|

| Fermentation | pH 7.0, 32°C, fed-batch glucose feed | L-cysteine titer: 947.9 mg/L |

| Sulfonation | 0.1 M HCl, 1.2× molar SO₃²⁻ | Conversion efficiency: 89% |

This approach reduces purification costs by eliminating intermediate extraction steps.

Challenges and Optimization Strategies

Byproduct Inhibition

Hydrogen sulfide (H₂S), generated during L-cysteine synthesis, inhibits cell growth at concentrations >2 mM. Gas stripping or in situ adsorption with activated charcoal mitigates toxicity.

Crystallization Control

The sesquihydrate form requires precise control of water activity (a_w = 0.93–0.97) during crystallization. Antisolvent addition (e.g., ethanol) reduces nucleation time by 40%.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| Microbial Biosynthesis | 9.2 | High | 120–150 |

| Chemical Sulfonation | 85–92 | Moderate | 90–110 |

| Hybrid System | 78–84 | High | 100–130 |

Microbial biosynthesis offers sustainability but requires costly strain engineering. Chemical synthesis provides rapid production but generates acidic waste .

Chemical Reactions Analysis

Types of Reactions

Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Biochemical and Pharmacological Applications

1.1 NMDA Receptor Agonism

L-Cysteine S-sulfate has been identified as a potent agonist of the N-methyl-D-aspartate receptor (NMDA-R). This property is significant in neuropharmacology, where modulation of NMDA receptors is crucial for synaptic plasticity and memory function. Studies indicate that L-Cysteine S-sulfate exhibits depolarizing properties similar to glutamate, making it a candidate for further investigation in neurological disorders such as epilepsy and schizophrenia .

1.2 Antioxidant Properties

Research has demonstrated that L-Cysteine S-sulfate enhances intracellular antioxidant levels. It promotes the synthesis of superoxide dismutase and increases the total intracellular glutathione pool . This antioxidant response is beneficial in protecting cells from oxidative stress, making it a potential therapeutic agent in conditions characterized by oxidative damage.

Industrial Applications

2.1 Cell Culture and Bioprocessing

L-Cysteine S-sulfate sodium salt is utilized in the fed-batch cultivation of mammalian cells for the production of therapeutic proteins, including monoclonal antibodies. Its stability at neutral pH allows it to be used effectively in cell culture media, where it supports cell growth and viability while enhancing antibody production . The following table summarizes key findings from bioprocessing studies:

| Study | Cell Line | Application | Findings |

|---|---|---|---|

| Hecklau et al. (2016) | CHO-K1 GS | Fed-batch process | Enhanced cell viability and titer with SSC supplementation |

| PMC6650951 (2019) | CHO cells | Protein production | Increased specific productivity due to antioxidant properties |

Agricultural Applications

L-Cysteine S-sulfate has been investigated for its potential use in plant protection as an insecticide. Its role as a sulfur source can enhance plant growth and resistance to pests, making it valuable in agricultural biotechnology .

Case Studies

4.1 Molybdenum Cofactor Deficiency

Patients with Molybdenum cofactor deficiency excrete elevated levels of L-Cysteine S-sulfate, which correlates with severe neurological symptoms such as seizures and mental retardation . This condition highlights the importance of L-Cysteine S-sulfate in metabolic pathways involving sulfur compounds.

4.2 Therapeutic Proteins Production

In a study focusing on the production of monoclonal antibodies using CHO cells, the introduction of L-Cysteine S-sulfate into the culture medium resulted in improved cell density and prolonged viability compared to traditional methods without SSC supplementation . This case underscores its significance in biopharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of L-Cysteine S-sulfate sodium salt sesquihydrate involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Key Differentiators

- Enhanced Stability : The sulfate group and sesquihydrate structure prevent oxidation, enabling room-temperature storage—unachievable with L-cysteine HCl or NAC .

- High Solubility : At 497.53 mM, it outperforms many cysteine derivatives, reducing feed volume in bioreactors .

- Regulatory Rigor : Certification under ISO 17034 ensures batch-to-batch consistency, critical for FDA-compliant bioprocessing .

Biological Activity

L-Cysteine S-sulfate sodium salt sesquihydrate, also known as S-sulfocysteine, is a modified form of the amino acid cysteine. It has garnered attention for its potential biological activities, particularly in biopharmaceutical applications and cell culture processes. This article explores its biological activity, mechanisms of action, and relevant findings from research studies.

- Chemical Formula : C₃H₆NNaO₅S₂·1.5H₂O

- Molecular Weight : 250.23 g/mol

- CAS Number : 150465-29-5

L-Cysteine S-sulfate features a sulfonic acid group added to the thiol moiety of cysteine, which alters its reactivity and stability compared to traditional cysteine derivatives .

1. Cell Uptake and Metabolism

Research indicates that L-Cysteine S-sulfate is effectively taken up by cells, particularly in Chinese hamster ovary (CHO) cells used for biopharmaceutical production. A multi-omics study highlighted that SSC is metabolized to release cysteine and sulfur species within the cells, contributing to enhanced cellular functions such as antioxidant responses .

- Cysteine Homeostasis : The uptake of SSC promotes cysteine availability, which is crucial for synthesizing glutathione (GSH), an important antioxidant that protects cells from oxidative stress .

2. Antioxidant Properties

L-Cysteine S-sulfate has been shown to enhance the intracellular GSH pool and increase superoxide dismutase levels, thereby improving the antioxidant capacity of cells under stress conditions . This property is particularly beneficial in maintaining cell viability during prolonged culture periods.

Case Study: CHO Cell Cultures

A study conducted on CHO-K1 GS cells demonstrated that feeding SSC resulted in improved cell viability and higher product titers during fed-batch processes. The addition of SSC led to a significant increase in intracellular GSH levels and a reduction in protein fragmentation, which are critical factors for biopharmaceutical production efficiency .

| Parameter | Control (Cysteine) | SSC Treatment |

|---|---|---|

| Cell Viability (%) | 75 | 90 |

| Product Titer (g/L) | 5 | 7 |

| GSH Level (µM) | 50 | 120 |

Mechanistic Insights

The metabolism of SSC involves the formation of mixed disulfides with glutathione, which can be reduced back to cysteine by intracellular enzymes. This mechanism helps replenish intracellular cysteine pools, thereby supporting various metabolic pathways essential for cell growth and function .

Applications in Biopharmaceuticals

This compound serves as a valuable supplement in cell culture media due to its stability at neutral pH and reduced risk of contamination compared to unmodified cysteine. Its use can simplify the preparation processes in biopharmaceutical manufacturing while enhancing product quality and yield .

Q & A

Basic Research Questions

Q. How can researchers verify the purity and stability of L-cysteine S-sulfate sodium salt sesquihydrate for experimental use?

- Methodology :

- Quantitative NMR (qNMR) : Use certified reference materials (CRMs) like TraceCERT® (e.g., PHR9276) to validate purity. These CRMs are traceable to national metrology institutes (NMIs) and include qNMR-certified values with uncertainty margins .

- Stability Testing : Store the compound at 2–8°C in airtight containers to prevent degradation. Monitor stability via high-performance liquid chromatography (HPLC) or mass spectrometry (MS) at regular intervals, comparing results against baseline CRM data .

- Certification Standards : Ensure compliance with ISO/IEC 17025 and ISO 17034 for analytical reliability .

Q. What analytical techniques are recommended for characterizing this compound in biological matrices?

- Methodology :

- Ligand Binding Assays : Use ≥98% purity-grade material (e.g., Product No. C2196) to minimize interference. Optimize protocols using buffers compatible with sulfonate groups to prevent aggregation .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 210–220 nm) or tandem MS for quantification in complex samples. Validate methods using internal standards like deuterated analogs (e.g., S-Allyl-d5-L-cysteine) .

Q. How should researchers handle hygroscopic or hydration-related inconsistencies in this compound?

- Methodology :

- Hydration Control : Store the sesquihydrate form in desiccators with silica gel. For anhydrous applications, use controlled drying under nitrogen or vacuum, and verify water content via Karl Fischer titration .

- Batch Verification : Cross-check product certificates (COA) for hydration stoichiometry (e.g., C3H6NNaO5S2 · 1.5H2O) and lot-specific data .

Advanced Research Questions

Q. How can researchers resolve contradictory data in studies involving L-cysteine S-sulfate’s role in redox signaling?

- Methodology :

- Controlled Redox Environments : Use argon-purged buffers to isolate sulfonate oxidation effects. Compare results with reducing agents (e.g., DTT) and oxidizing agents (e.g., H2O2) to identify artifact-prone conditions .

- Theoretical Frameworks : Ground experiments in sulfur biochemistry models, such as thiol-disulfide exchange mechanisms, to contextualize contradictory findings .

Q. What experimental design considerations are critical for studying this compound’s interaction with metal ions in physiological systems?

- Methodology :

- Chelation Mitigation : Pre-treat solutions with EDTA to remove trace metals. Use inductively coupled plasma (ICP) spectroscopy to quantify residual metal ions and their impact on sulfonate reactivity .

- Competitive Binding Assays : Design experiments with isotopically labeled metals (e.g., ⁶⁵Cu) to track displacement kinetics in calcium or zinc-rich environments .

Q. How can researchers optimize synthetic protocols for derivatives of this compound?

- Methodology :

- Stereochemical Control : Employ chiral catalysts (e.g., L-proline) during sulfonation to preserve stereointegrity. Monitor reaction progress via ¹H-NMR for intermediate stability .

- Scale-Up Challenges : Conduct hazard assessments for exothermic steps (e.g., sulfonic acid formation) and adhere to SOPs for copper sulfate pentahydrate-like reactions, including PI-approved scale-up protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.